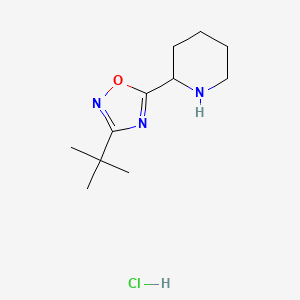

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the linear formula C11H20O1N3Cl1 . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .

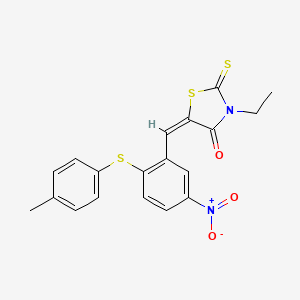

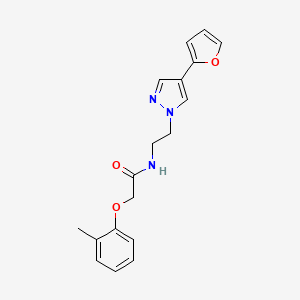

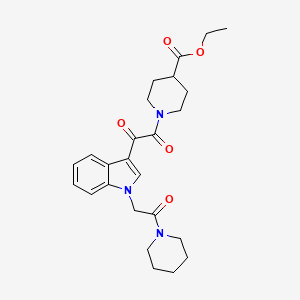

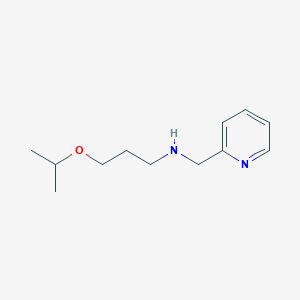

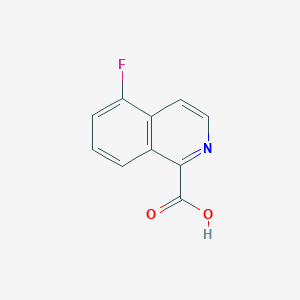

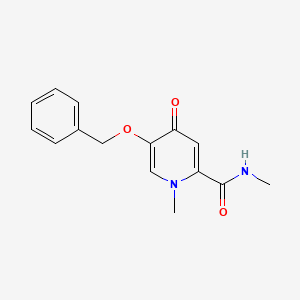

Molecular Structure Analysis

The molecular structure of “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a piperidine ring and a tert-butyl group .Physical And Chemical Properties Analysis

“2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a solid substance . Its molecular formula is C11H20O1N3Cl1, and its molecular weight is 245.75 .Wissenschaftliche Forschungsanwendungen

Agricultural Chemical Research

The 1,2,4-oxadiazole derivatives, including compounds like “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”, have shown potential in agricultural chemical research. They exhibit a broad spectrum of biological activities that could be harnessed for developing new pesticides .

Nematocidal Activity: These compounds have demonstrated moderate activity against plant-parasitic nematodes such as Meloidogyne incognita, which can help in protecting crops from nematode-induced damages .

Antifungal Activity: There is also evidence of antifungal properties, particularly against Rhizoctonia solani, a pathogen known to cause sheath blight in rice and other crops .

Antibacterial Agent Development

The oxadiazole ring in the compound structure has been associated with strong antibacterial effects, particularly against Xanthomonas oryzae strains . This is significant for the treatment of bacterial diseases in crops like rice, which can suffer severe yield losses due to such infections.

Rice Bacterial Leaf Blight: The compound has shown promise in combating rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae .

Rice Bacterial Leaf Streak: It also has potential applications in treating rice bacterial leaf streak caused by Xanthomonas oryzae pv. oryzicola .

Chemical Synthesis

The compound’s structure makes it a valuable intermediate in the synthesis of more complex chemical entities. Its solid form and stability under various conditions make it suitable for use in multi-step synthetic processes .

Safety and Hazards

The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362 + P364) .

Zukünftige Richtungen

1,2,4-oxadiazole derivatives, including “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”, have attracted considerable attention in drug discovery due to their unique bioisosteric properties and wide spectrum of biological activities . The interest in their biological applications has doubled in the last fifteen years , indicating promising future directions for further development and refinement of these compounds as potential drugs .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various proteins and receptors, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence various cellular processes and pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Eigenschaften

IUPAC Name |

3-tert-butyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUGFKDZELDIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CCCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)

![1-[5-(5-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)

![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)

![N-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)aniline](/img/structure/B2950035.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2950046.png)